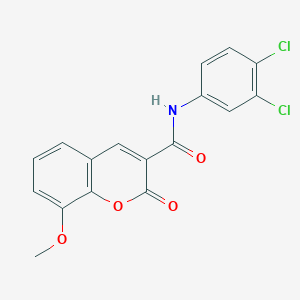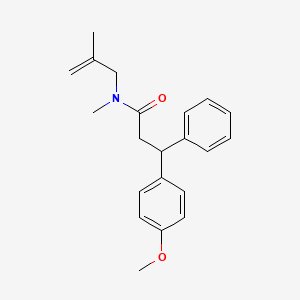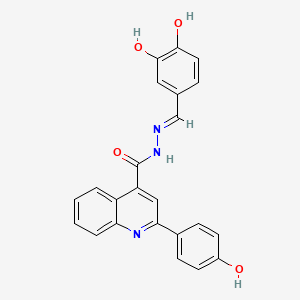
N-(3,4-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (also known as DCPC) is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. DCPC belongs to the class of chromene derivatives and is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
DCPC has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anticancer properties. DCPC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. DCPC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DCPC has been shown to have antiviral properties, particularly against the hepatitis C virus.
Wirkmechanismus
The mechanism of action of DCPC is complex and not fully understood. However, studies have shown that it interacts with various molecular targets in cells, including the NF-κB pathway, which is involved in inflammation and cancer progression. DCPC has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which play a role in DNA replication and gene expression.
Biochemical and Physiological Effects:
DCPC has been found to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, DCPC has been shown to modulate the immune system and reduce oxidative stress. It also has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DCPC for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have harmful side effects. However, one of the limitations of DCPC is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DCPC. One area of interest is its potential use in combination with other drugs for cancer treatment. DCPC has been shown to enhance the efficacy of certain chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, further research is needed to fully understand the mechanism of action of DCPC and its potential therapeutic applications in other areas, such as neurodegenerative diseases. Finally, the development of more efficient synthesis methods for DCPC could make it more accessible for research and potential clinical use.
Synthesemethoden
The synthesis of DCPC involves the condensation of 3,4-dichlorophenylacetic acid with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound, DCPC.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-14-4-2-3-9-7-11(17(22)24-15(9)14)16(21)20-10-5-6-12(18)13(19)8-10/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOMRDWYVDLVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)

![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)
![5-bromo-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B6023455.png)
![{3-benzyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6023458.png)
![N~1~-[(1-cyclopentyl-3-piperidinyl)methyl]-N~1~-[2-(1-piperidinyl)ethyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6023466.png)
![1-(5-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6023489.png)
![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)
![4-{[(3-hydroxyphenyl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6023502.png)